Hexanamide, N-[[[2-(5-chloro-1H-indol-3-yl)ethyl]amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene]-2-ethyl-
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Overview
Description
Hexanamide, N-[[[2-(5-chloro-1H-indol-3-yl)ethyl]amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene]-2-ethyl- is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanamide, N-[[[2-(5-chloro-1H-indol-3-yl)ethyl]amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene]-2-ethyl- typically involves multiple steps. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
Hexanamide, N-[[[2-(5-chloro-1H-indol-3-yl)ethyl]amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene]-2-ethyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Hexanamide, N-[[[2-(5-chloro-1H-indol-3-yl)ethyl]amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene]-2-ethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Hexanamide, N-[[[2-(5-chloro-1H-indol-3-yl)ethyl]amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene]-2-ethyl- involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: Another indole derivative with similar biological activities.
N-[(1-methyl-1H-indol-3-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide: Known for its anticancer properties.
Uniqueness
Hexanamide, N-[[[2-(5-chloro-1H-indol-3-yl)ethyl]amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene]-2-ethyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research .
Properties
CAS No. |
827006-85-9 |
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Molecular Formula |
C25H33ClN6O |
Molecular Weight |
469.0 g/mol |
IUPAC Name |
N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-2-ethylhexanamide |
InChI |
InChI=1S/C25H33ClN6O/c1-5-7-8-18(6-2)23(33)31-24(32-25-29-16(3)13-17(4)30-25)27-12-11-19-15-28-22-10-9-20(26)14-21(19)22/h9-10,13-15,18,28H,5-8,11-12H2,1-4H3,(H2,27,29,30,31,32,33) |
InChI Key |
VJZPAFNJKTYJJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NC(=NCCC1=CNC2=C1C=C(C=C2)Cl)NC3=NC(=CC(=N3)C)C |
Origin of Product |
United States |
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